molecular formula C20H18N4O2 B12187996 5,5'-(Ethane-1,2-diyl)bis[3-(4-methylphenyl)-1,2,4-oxadiazole] CAS No. 138528-22-0

5,5'-(Ethane-1,2-diyl)bis[3-(4-methylphenyl)-1,2,4-oxadiazole]

Cat. No.: B12187996
CAS No.: 138528-22-0
M. Wt: 346.4 g/mol
InChI Key: KBCLNQKXBXNUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Oxadiazole, 5,5’-(1,2-ethanediyl)bis[3-(4-methylphenyl)-]: is a heterocyclic compound that contains an oxadiazole ring. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the oxadiazole ring imparts unique properties to the compound, making it a valuable scaffold in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with nitriles in the presence of an acid catalyst. For example, the reaction of an amidoxime with a nitrile under acidic conditions can yield the desired 1,2,4-oxadiazole derivative .

Industrial Production Methods: Industrial production of 1,2,4-oxadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole derivatives varies depending on their specific application. In medicinal chemistry, these compounds often target enzymes or receptors involved in disease pathways. For example, some 1,2,4-oxadiazole derivatives inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial death . The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use .

Properties

CAS No.

138528-22-0

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

3-(4-methylphenyl)-5-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C20H18N4O2/c1-13-3-7-15(8-4-13)19-21-17(25-23-19)11-12-18-22-20(24-26-18)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

InChI Key

KBCLNQKXBXNUJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCC3=NC(=NO3)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.